
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is a complex organometallic compound that combines the structural features of a tert-butyl ester and a pyrrolidine derivative with an iodozinc moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate with a zinc iodide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to control the reactivity of the iodozinc intermediate.
Industrial Production Methods
Industrial production of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds . These systems allow for precise control over reaction parameters, leading to higher efficiency and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the iodozinc moiety to other zinc-containing species.
Substitution: The iodozinc group can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate oxide, while substitution reactions can produce a variety of new organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) involves the interaction of the iodozinc moiety with various molecular targets. The iodozinc group can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. This reactivity is crucial in many catalytic processes and organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate: Lacks the iodozinc moiety, resulting in different reactivity and applications.
Iodozinc(1+) compounds: Other iodozinc compounds may have different organic ligands, leading to variations in their chemical behavior and uses.
Uniqueness
The uniqueness of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) lies in its combination of a tert-butyl ester, a pyrrolidine ring, and an iodozinc moiety. This combination imparts distinct reactivity patterns and makes the compound valuable in specific synthetic and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-8-5-6-11(7-8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXLRGWWJLKPDI-JZGIKJSDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
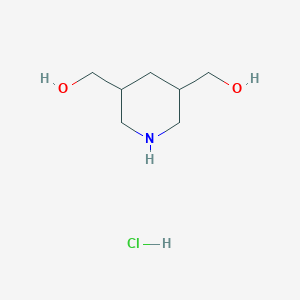
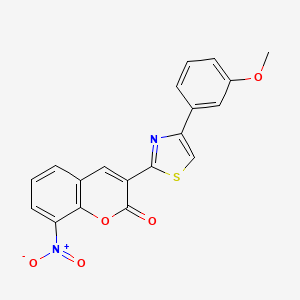
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)
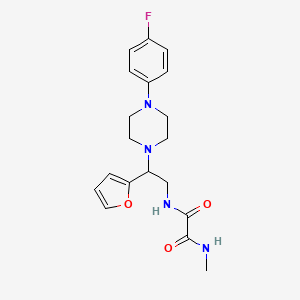
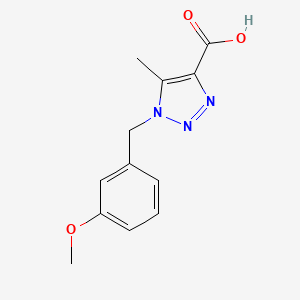
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769028.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
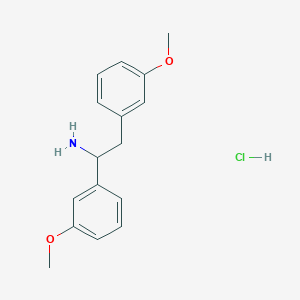
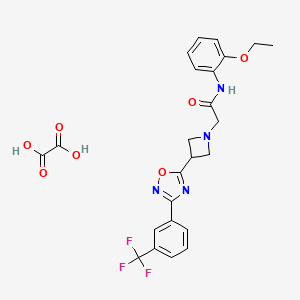
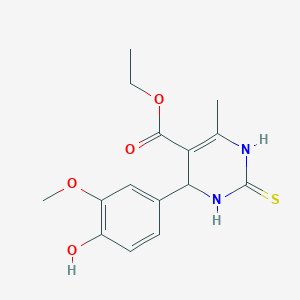
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
